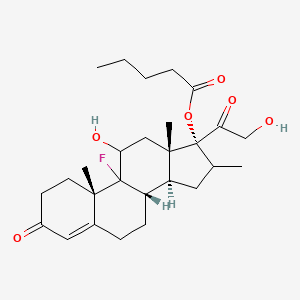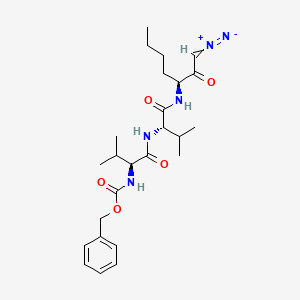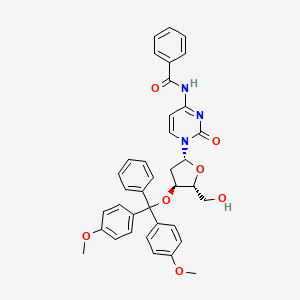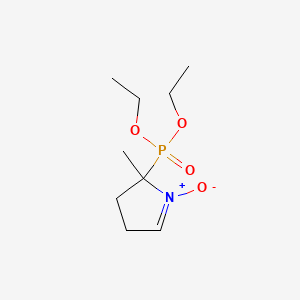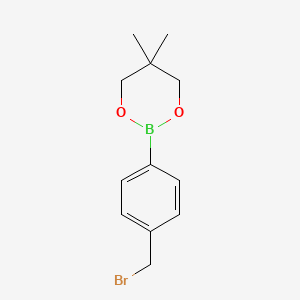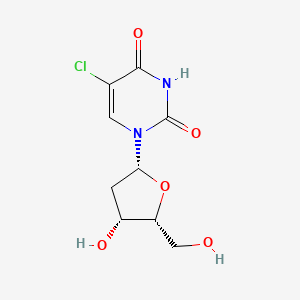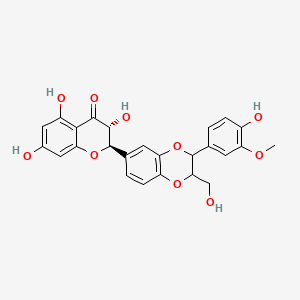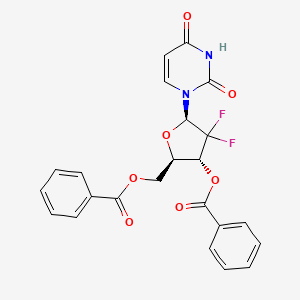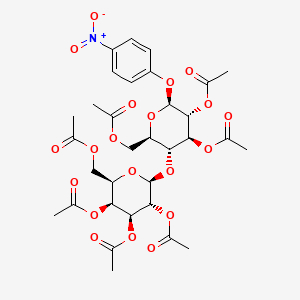
Clopamide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clopamide-d6 is the labelled analogue of Clopamide . Clopamide is a piperidine diuretic . It is categorized as a thiazide-like diuretic and works similarly to thiazide diuretics . It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter .
Molecular Structure Analysis
The molecular structure of Clopamide involves a crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper (II) complexes . All Cu (II) complexes have a square-planar coordination geometry, in which copper (II) centres are surrounded by piperidine-N and carbonyl-O donor atoms in a five-membered chelate ring .Chemical Reactions Analysis
The photodegradation of Clopamide was investigated using N,N-dimethylaniline (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor . Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer .Aplicaciones Científicas De Investigación
Application in Pharmacokinetics
Field
Pharmaceutical Analysis
Summary of the Application
Clopamide is used in pharmacokinetic studies to understand its behavior in the human body .
Methods of Application
A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the simultaneous quantitation of clopamide, reserpine, and dihydroergotoxine in human plasma . The analytes were separated with isocratic elution on a Phenomenex Synergi Fusion-RP 80A column .
Results or Outcomes
The method was linear in the concentration range of 1-96.00ng/mL for clopamide . The recoveries from spiked control samples were ≥86.16% for all analytes . The intra- and inter-day precision variations were lower than 13.03% while the accuracy values ranged from 91.76% to 111.50% .
Application in Crystallography
Field
Crystallography and Drug Development
Summary of the Application
Clopamide is used in the study of crystal structures, including polymorphs and solvatomorphs, which is imperative in the use and development of active pharmaceutical ingredients (APIs) .
Methods of Application
Screening various crystallization conditions (polar and apolar solvents, temperature etc.), the clopamide molecule was found to form two different types of crystal structures: a solvent-free and a hemihydrate form .
Results or Outcomes
The crystal structure of clopamide anhydrate and hemihydrate and a structural landscape of different polymorphs and solvatomorphs of its copper(II) complexes were reported .
Application in Photodegradation Studies
Field
Pharmaceutical Chemistry
Summary of the Application
Clopamide is used in photodegradation studies to understand its behavior under light exposure .
Methods of Application
The phototransformation of Clopamide was investigated using N,N-dimethylani-line (DMA) as an electron donor and 1,4-dicyanonaphthalene (DCN) as an electron acceptor in an immersion-well-type photochemical reactor fitted with a medium-pressure mercury vapor lamp (450 W) .
Results or Outcomes
Photodegradation of the drug Clopamide resulted in two significant products via photoinduced electron transfer . The photoproducts are 2-chloro-5-((2,6-dimethylpiperidin-1-yl)carbamoyl)benzenesulfonic acid (2) and 4-hydroxy-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl benzamide (3) . This suggests that Clopamide users should avoid light (natural or artificial) exposure to prevent from drug-induced photosensitivity .
Safety And Hazards
Propiedades
Número CAS |
1346602-07-0 |
|---|---|
Nombre del producto |
Clopamide-d6 |
Fórmula molecular |
C₁₄H₁₄D₆ClN₃O₃S |
Peso molecular |
351.88 |
Sinónimos |
rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



